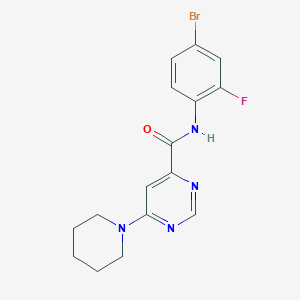
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine moiety is introduced to the pyrimidine core.
Bromination and Fluorination: These steps involve the selective halogenation of the aromatic ring, typically using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Amidation: The final step involves the formation of the carboxamide group, usually through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS), Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- N-(4-bromo-2-chlorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific halogenation pattern (bromine and fluorine) and the presence of the piperidine group
生物活性
N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is C16H16BrFN4O, with a molecular weight of approximately 425.32 g/mol. The structure features a pyrimidine core, a piperidine moiety, and halogen substitutions (bromine and fluorine) on the phenyl ring, which may influence its biological activity.
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may interact with certain molecular targets, such as enzymes or receptors. This interaction could involve:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
- Receptor Modulation : It may modulate receptor functions through binding interactions.
Further research is necessary to clarify these mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of piperidine and pyrimidine have shown promising antibacterial and antifungal activities. The presence of electron-withdrawing groups like bromine and fluorine can enhance these effects:
Antitumor Activity
Pyrimidine derivatives have been investigated for their antitumor potential. While direct studies on this compound are sparse, related compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | Chlorine instead of Bromine | Moderate antibacterial activity |
| N-(4-bromo-2-chlorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | Dual halogenation | Enhanced antifungal activity |
The unique halogenation pattern of this compound may provide distinct pharmacological advantages over similar compounds.
Case Studies
Recent studies have focused on optimizing pyrimidine derivatives for enhanced biological activity. For example:
- Study on Antiparasitic Activity : A derivative structurally similar to this compound was evaluated for its ability to inhibit PfATP4 in malaria parasites. Results indicated significant inhibition, suggesting potential therapeutic applications .
- In Vitro Metabolic Stability : Research aimed at improving metabolic stability found that modifications to the piperidine moiety affected the compound's overall efficacy against target pathogens .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBJZJZGDMWWJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














